3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound characterized by the molecular formula and a molecular weight of approximately 306.10 g/mol. This compound is notable for its unique structural features, which include both a bromine atom and a difluoromethoxy group attached to a pyrrolidin-2-one ring, making it an important intermediate in organic synthesis and pharmacological research.
The compound is classified under organic compounds, particularly within the category of pyrrolidinones. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and potential applications in scientific research.
The synthesis of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one typically involves several key steps:
Synthetic routes may vary depending on the specific conditions, including temperature, solvent choice, and reaction time. For instance, common solvents used in these reactions include dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions to facilitate the reactions effectively.
The molecular structure of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one can be represented as follows:
InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2
DHPRXNQSGKONHK-UHFFFAOYSA-N
This structure highlights the presence of a bromine atom at the 3-position of the pyrrolidine ring and a difluoromethoxy substituent at the 2-position of the phenyl group. The spatial arrangement of these groups contributes significantly to its chemical properties and reactivity.
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions:
These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties.
The mechanism of action for 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to these targets, potentially leading to inhibition or activation of biological pathways. Research indicates that such compounds may exhibit pharmacological activities due to their ability to modulate enzyme functions or receptor interactions .
The physical properties of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one include:
Chemical properties include:
The compound's reactivity profile is influenced by its functional groups, particularly the bromine and difluoromethoxy moieties, which play crucial roles in its chemical behavior .
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one finds applications in several fields:
These applications highlight its versatility as a building block in various scientific disciplines .
The exploration of pyrrolidinone chemistry began with natural product isolation (e.g., the nootropic piracetam) but rapidly expanded through halogen incorporation. Early halogenation focused on chlorination or bromination at the C3/C5 positions, enhancing electrophilicity for nucleophilic displacement. The 1990s saw systematic studies on 3-bromopyrrolidin-2-ones as alkylating agents due to the C–Br bond’s polarization (bond energy ~276 kJ/mol). This reactivity enabled ring functionalization via:
Table 2: Evolution of Halogenated Pyrrolidinone Bioactive Scaffolds
Era | Key Compound Class | Synthetic Advancement | Therapeutic Application |
---|---|---|---|
1970s | 5-Halopyrrolidinones | Electrophilic halogenation | Nootropics (e.g., piracetam analogs) |
1990s | 3,4-Dibromopyrrolidinones | Regioselective bromination | Antibacterial agents |
2000s | 3-Bromo-5-aryl pyrrolidinones | Suzuki-Miyaura cross-coupling | ATX inhibitors (anticancer) |
2010s-Present | Difluoromethoxy/bromo hybrids | Orthogonal functionalization (Br vs OCF₂H) | Bromodomain inhibitors (e.g., AU2015205339B2) |
The ortho-difluoromethoxy (–OCF₂H) group in this compound is not a passive substituent but a strategic bioisostere with multifaceted advantages:
Table 3: Comparative Effects of Key Substituents on Pharmacological Properties
Substituent | Electrostatic Potential (kcal/mol) | Lipophilicity (π) | Metabolic Lability | Common Bioactivities |
---|---|---|---|---|
–OCH₃ | -15 (O-centered nucleophilicity) | -0.02 | High (CYP2C9/2C19) | Antioxidant, CYP inhibition |
–OCF₃ | +42 (F-shielded O) | +0.88 | Very low | Kinase inhibition, CNS agents |
–OCF₂H | +24 (moderate polarity) | +0.38 | Low | Bromodomain/kinase targeting |
–Br | +8 (σ-hole polarization) | +0.86 | Moderate (GSH conjugation) | Electrophilic warheads |
The C3-bromine atom in this pyrrolidinone is its most synthetically exploitable feature. Bromine’s intermediate size (van der Waals radius: 1.85 Å) and leaving group ability (Bond Dissociation Energy: 276 kJ/mol) enable diverse transformations:
The geminal carbonyl at C2 further activates C3–Br by inductively polarizing the bond. IR and ¹³C NMR data confirm this: carbonyl stretching at 1725–1740 cm⁻¹ (vs. 1690 cm⁻¹ in non-brominated analogs) and C3 chemical shift at δ 55–58 ppm (vs. δ 38–42 ppm for non-halogenated C3) [1] [5]. Such activation renders bromine exceptionally labile for downstream derivatization, distinguishing it from chlorine or fluorine analogs.
Table 4: Synthetic Applications Leveraging the C3-Bromine Handle
Reaction Class | Conditions | Products | Application Relevance |
---|---|---|---|
Nucleophilic Substitution | NaN₃, DMF, 25°C | 3-Azidopyrrolidin-2-one | Click chemistry ligation (e.g., triazole formation) |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Aryl-pyrrolidin-2-ones | Library diversification for SAR |
Heterocyclization | Thiourea, EtOH, reflux | Fused thiazolo[3,2-a]pyrrolidinones | Kinase hinge-binding motifs |
Photoredox Alkylation | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, EnT, blue LED | C3-alkylated pyrrolidinones | Sp³-enriched fragment coupling |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2